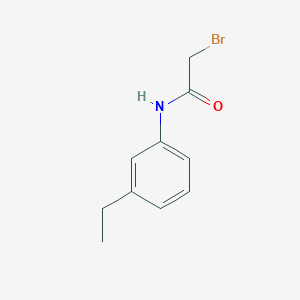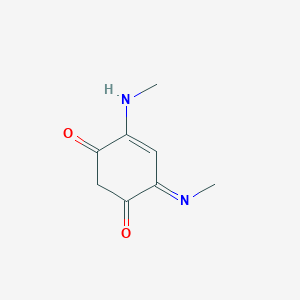
(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione is a synthetic organic compound characterized by its unique cyclohexene structure with methylamino and methylimino functional groups. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene derivatives.
Functional Group Introduction: Methylamino and methylimino groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: These reactions are often carried out under controlled temperature and pressure conditions, using catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. It could serve as a lead compound for developing new drugs or as a probe for studying biochemical pathways.
Medicine
Potential medical applications include its use as a precursor for pharmaceuticals. Its unique structure might offer therapeutic benefits for certain conditions, pending further research.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different functional groups.
Amino and Imino Compounds: Molecules containing amino or imino groups with varying carbon skeletons.
Uniqueness
(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione is unique due to its specific combination of functional groups and the cyclohexene ring
Propiedades
Número CAS |
870675-29-9 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
4-(methylamino)-6-methyliminocyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C8H10N2O2/c1-9-5-3-6(10-2)8(12)4-7(5)11/h3,9H,4H2,1-2H3 |
Clave InChI |
LZPXGNSEPFBDGM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=NC)C(=O)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


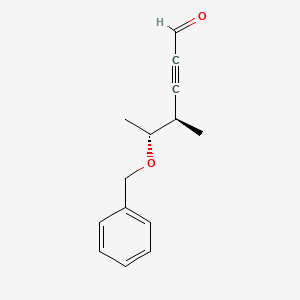
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
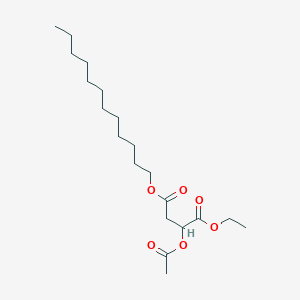
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
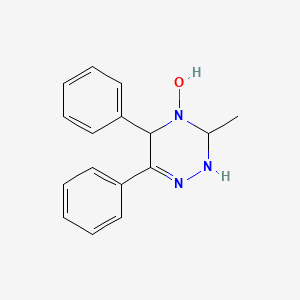
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
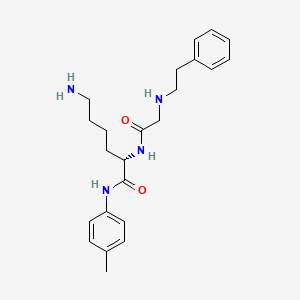
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
